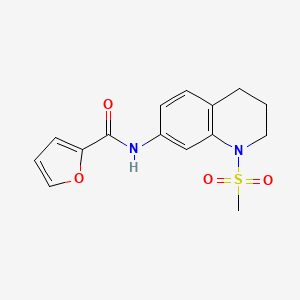![molecular formula C22H27N3O7S B2887853 N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide CAS No. 391896-76-7](/img/structure/B2887853.png)
N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide, also known as DMBSB-DMA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry.
Mecanismo De Acción
N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It also works by reducing inflammation and protecting cells against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and protection against oxidative stress. It has also been shown to have anti-angiogenic effects, meaning it can prevent the growth of new blood vessels that are necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide in lab experiments is its ability to inhibit cancer cell growth, making it a potential anti-cancer agent. However, one limitation is that it may not be effective against all types of cancer cells. Additionally, further research is needed to determine the optimal dosage and administration method for this compound.
Direcciones Futuras
There are several future directions for the study of N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide. One potential direction is to investigate its use as a diagnostic tool for detecting cancer cells. Another direction is to study its potential use as an anti-inflammatory agent and its ability to protect against oxidative stress. Additionally, further research is needed to determine the optimal dosage and administration method for this compound, as well as its potential use in combination with other drugs for the treatment of cancer.
Métodos De Síntesis
N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This is then reacted with 4-aminobenzenesulfonamide to form the intermediate product, which is further reacted with 2,6-dimethylmorpholine and hydrazine hydrate to produce this compound.
Aplicaciones Científicas De Investigación
N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its use as a diagnostic tool for detecting cancer cells. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and for its ability to protect against oxidative stress.
Propiedades
IUPAC Name |
N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-3,5-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-14-12-25(13-15(2)32-14)33(28,29)20-7-5-16(6-8-20)21(26)23-24-22(27)17-9-18(30-3)11-19(10-17)31-4/h5-11,14-15H,12-13H2,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOUCTXFXZNCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide](/img/structure/B2887776.png)
![methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2887777.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2887778.png)



![4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one](/img/structure/B2887785.png)

![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2887788.png)
![2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2887789.png)


![Methyl 4-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoate](/img/structure/B2887793.png)